4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate
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Overview
Description
4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate is a chemical compound with the molecular formula C14H12ClNO3S and a molecular weight of 309.77 g/mol . It is characterized by the presence of a chlorophenyl group, an imino group, and a methanesulfonate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate typically involves the reaction of 4-chlorobenzaldehyde with 4-aminophenyl methanesulfonate under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imino linkage. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Scientific Research Applications
4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. The chlorophenyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate can be compared with similar compounds such as:
4-{[(4-Bromophenyl)imino]methyl}phenyl methanesulfonate: Similar structure but with a bromine atom instead of chlorine.
4-{[(4-Methylphenyl)imino]methyl}phenyl methanesulfonate: Similar structure but with a methyl group instead of chlorine.
4-{[(4-Nitrophenyl)imino]methyl}phenyl methanesulfonate: Similar structure but with a nitro group instead of chlorine. These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-20(17,18)19-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCVHJHWPVFODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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